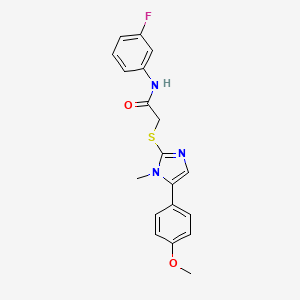

5-(4-叔丁氧羰基氨基苯基)-呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, (2R,4S)-5- ([1,1’-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid can be synthesized by reacting (2R,4S)-5- ([1,1’-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid with di-tert-butyl dicarbonate . Another example is the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For instance, the structure of (2S,4R)-5- ([1,1’-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is given by the InChI Code: 1S/C23H29NO4/c1-16 (21 (25)26)14-20 (24-22 (27)28-23 (2,3)4)15-17-10-12-19 (13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3, (H,24,27) (H,25,26)/t16-,20+/m0/s1 .Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. For instance, catalytic protodeboronation of pinacol boronic esters is a notable reaction involving compounds like 4- (N-BOC-amino)phenylboronic acid . This reaction is a valuable transformation in organic synthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For instance, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .科学研究应用

生物基聚合物中的生产和利用

呋喃衍生物,如2,5-呋喃二甲酸 (FDCA),已被确定为制药和聚合物工业中很有前途的生物基构建模块。例如,已经开发出酶级联系统用于从 5-羟甲基糠醛 (HMF) 合成呋喃羧酸,展示了呋喃衍生物在绿色化学和可持续材料生产中的潜力 (郝宇佳等,2019)。此外,对脂肪酶催化合成呋喃二甲酸低聚酯的研究突出了呋喃衍生物在制造生物基聚合物和材料中的适用性 (阿尔瓦罗·克鲁兹-伊兹基耶多等,2015)。

生物催化合成和化学转化

从 HMF 生物催化合成 FDCA 证明了呋喃衍生物在促进高效、环保的化学转化中的作用。这个过程涉及将 HMF 氧化成 FDCA,展示了生物催化剂在环境条件下实现高产率化学过程的能力 (W. 迪克曼等,2014)。此外,FDCA 催化生产技术的进步强调了呋喃衍生物在生物基聚合物开发中的重要性,为石油衍生材料提供了可持续的替代品 (张军华等,2015)。

作用机制

Target of Action

Similar compounds, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact with receptor-type tyrosine-protein phosphatase beta .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . This suggests that the compound might interact with its targets through its Boc-protected amino group.

Biochemical Pathways

Compounds with similar structures have been used in peptide synthesis , suggesting that this compound might also be involved in protein-related pathways.

Pharmacokinetics

Similar compounds have been found to have varying degrees of solubility in different solvents , which could impact their absorption and distribution in the body. The compound’s stability under different conditions is also an important factor that could influence its pharmacokinetics .

Result of Action

Based on its structure and the known effects of similar compounds, it could potentially influence protein synthesis or other cellular processes involving amines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed under acidic conditions, which could potentially alter the compound’s activity .

安全和危害

These compounds can pose safety hazards. For instance, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

属性

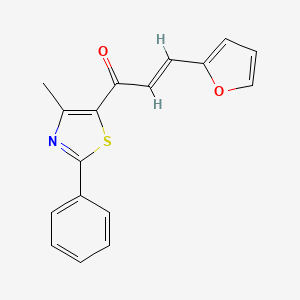

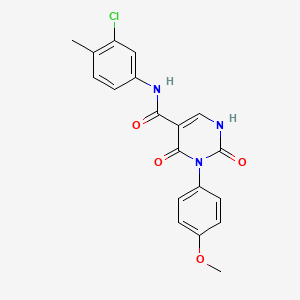

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-11-6-4-10(5-7-11)12-8-9-13(21-12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRWSEOLCQIDEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)

![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)

![7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2403209.png)